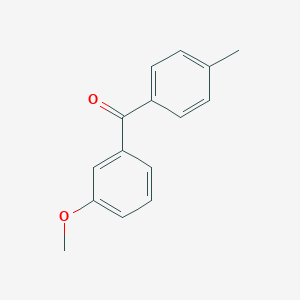

3-Methoxy-4'-methylbenzophenone

Descripción general

Descripción

3-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4’-position of the benzophenone structure. This compound is used in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methoxy-4’-methylbenzophenone involves the Friedel-Crafts acylation reaction. The process typically includes the following steps :

Stage 1: A solution of m-anisoyl chloride and toluene in dichloromethane is prepared. Aluminum (III) chloride is added to this solution at room temperature, and the mixture is stirred for 4 hours.

Stage 2: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The organic phase is separated, dehydrated with sodium sulfate, filtered, and the solvent is evaporated to obtain 3-Methoxy-4’-methylbenzophenone.

Industrial Production Methods

Industrial production of 3-Methoxy-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzophenone derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Inhibition of Catechol-O-Methyltransferase (COMT)

One of the notable applications of 3-Methoxy-4'-methylbenzophenone is its role as an inhibitor of catechol-O-methyltransferase (COMT). This enzyme is crucial in the metabolism of catecholamines, and its inhibition can be beneficial in treating conditions such as Parkinson's disease and certain mood disorders. Research has indicated that derivatives of benzophenones, including this compound, exhibit significant inhibitory activity against COMT, making them potential candidates for therapeutic development .

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, 4-hydroxy-3-methoxy-4'-methylbenzophenone, derived from this compound, has been utilized in the production of other pharmacologically active compounds . The synthetic pathways often involve selective crystallization and regioselective nitration processes to enhance yield and purity.

Materials Science Applications

2.1. Photopolymerization

In materials science, this compound has been explored for its photopolymerization properties. It can act as a photoinitiator in UV-curable formulations, which are used in coatings, adhesives, and inks. The compound facilitates the polymerization process upon exposure to UV light, leading to rapid curing and enhanced mechanical properties of the resultant materials .

2.2. Crystal Growth Studies

Recent studies have focused on the growth of single crystals of related benzophenone derivatives using methods like the Czochralski technique. These studies aim to characterize the structural, mechanical, and optical properties of the crystals, which can lead to advancements in optoelectronic applications . The insights gained from these studies contribute to the development of high-performance materials for various applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ramachandran et al., 2018 | Crystal Growth | Successfully grew single crystals of 4-methylbenzophenone; characterized structural and optical properties, enhancing understanding for material applications. |

| Tang et al., 2017 | Photopolymerization | Investigated the synthesis of 4-methylbenzophenone acrylate; demonstrated low migration properties suitable for safer material designs in polymers. |

| Patent US5877353A | COMT Inhibition | Described processes for synthesizing benzophenone derivatives with significant COMT inhibitory activity; potential implications for treating Parkinson's disease. |

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzophenone: Lacks the methyl group at the 4’-position.

4-Methylbenzophenone: Lacks the methoxy group at the 3-position.

3,4-Dimethoxybenzophenone: Contains an additional methoxy group at the 4-position.

Uniqueness

3-Methoxy-4’-methylbenzophenone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with biological targets, making it valuable in various applications.

Actividad Biológica

3-Methoxy-4'-methylbenzophenone (also known as 4-Methyl-2-methoxybenzophenone) is a compound of interest due to its applications in the cosmetic and pharmaceutical industries, particularly as a UV filter. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological properties, including antibacterial, antiparasitic, and toxicological profiles of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O3. It features a benzophenone backbone with a methoxy group and a methyl group, which influence its chemical behavior and biological interactions.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. A notable study reported its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 3.2 to 5.7 μg/mL, demonstrating comparable efficacy to conventional antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin | 4.2 |

| Cefotaxime | 8.9 |

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound against Plasmodium falciparum, the causative agent of malaria. The compound exhibited an IC50 value of approximately against chloroquine-resistant strains, indicating significant activity that could be leveraged in antimalarial drug development .

Table 2: Antiparasitic Activity of this compound

| Strain | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |

|---|---|---|---|

| Plasmodium falciparum | 0.12 | Chloroquine | 0.33 |

Toxicological Profile

The safety assessment of benzophenones, including this compound, has been a subject of scrutiny due to potential toxic effects upon dermal exposure. Studies indicate that dermal absorption rates are relatively low; for instance, a study using a sunscreen formulation revealed that less than of the applied dose was absorbed through human skin .

Table 3: Dermal Absorption Data

| Compound | Absorption Rate (%) |

|---|---|

| This compound | <0.5 |

Case Studies

- Dermal Absorption Study : A study involving human volunteers tested a sunscreen formulation containing various concentrations of benzophenones, including this compound. The results indicated minimal systemic absorption, suggesting a favorable safety profile for topical applications .

- Antibacterial Efficacy Study : In vitro testing demonstrated that the compound effectively inhibits bacterial growth at low concentrations, supporting its potential use as an antibacterial agent in personal care products .

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQIJMIURWFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231825 | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-37-4 | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.